molecular formula C12H16O2 B1374331 Methyl 3-(4-ethylphenyl)propanoate CAS No. 169126-08-3

Methyl 3-(4-ethylphenyl)propanoate

Cat. No. B1374331
CAS RN: 169126-08-3
M. Wt: 192.25 g/mol
InChI Key: FDRQDGOJOAHAMH-UHFFFAOYSA-N
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Description

“Methyl 3-(4-ethylphenyl)propanoate” is a chemical compound with the molecular formula C12H16O2 . It is a type of ester, which are common compounds in organic chemistry .


Synthesis Analysis

The synthesis of “this compound” could potentially involve a Claisen Condensation reaction, which is a common method for synthesizing esters . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl group (CH3), an ethylphenyl group (C8H10), and a propanoate group (C3H5O2) . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions due to the presence of the ester functional group . For example, it could participate in Claisen Condensation reactions, forming a β-keto ester . Other potential reactions could involve the phenyl group, leading to the formation of different substituted phenylpropanoates .

Scientific Research Applications

1. Anti-Inflammatory Activities

Research on new phenolic compounds from Eucommia ulmoides Oliv. includes methyl 3-(3,4-dihydroxyphenyl)propanoate, which has demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells. This suggests potential anti-inflammatory applications (Ren et al., 2021).

2. Precursor for Polymethyl Methacrylates

Methyl propanoate, closely related to methyl 3-(4-ethylphenyl)propanoate, is an important precursor for polymethyl methacrylates. Research has explored the use of Baeyer-Villiger monooxygenases (BVMO) to produce methyl propanoate, highlighting its significance in polymer chemistry (van Beek et al., 2014).

3. Reductive Intramolecular Cyclization

Studies have investigated the reductive intramolecular cyclization of compounds like ethyl 2-bromo-3-(propargyloxy)propanoate. Such research is vital for understanding complex chemical reactions and may have implications for the synthesis processes involving this compound (Esteves et al., 2005).

4. Chemical Kinetics Study

The comparative study of the chemical kinetics of methyl and ethyl propanoate provides insights into the high-temperature pyrolysis behaviors of these compounds, which is crucial for understanding the thermal stability and decomposition mechanisms relevant to this compound (Farooq et al., 2014).

5. Biofuel Research

Investigations into the combustion chemistry of esters, specifically methyl and ethyl esters derived from vegetable oils and animal fats, contribute to the development of renewable biofuels. This research is directly applicable to understanding the combustion properties of similar esters like this compound (Metcalfe et al., 2007).

Mechanism of Action

The mechanism of action of “Methyl 3-(4-ethylphenyl)propanoate” would depend on its specific application. For example, in plant growth modulation, similar compounds have been found to induce metabolic changes in plants, affecting growth and secondary metabolite accumulation .

Safety and Hazards

The safety and hazards associated with “Methyl 3-(4-ethylphenyl)propanoate” would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and storage procedures should be followed to ensure safety .

properties

IUPAC Name

methyl 3-(4-ethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQDGOJOAHAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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